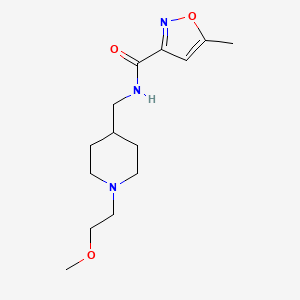

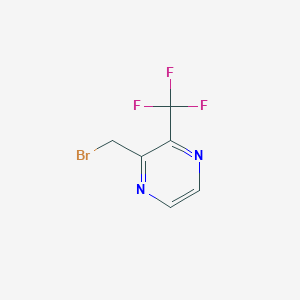

![molecular formula C22H19Cl2N3OS2 B2509406 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide hydrochloride CAS No. 1329971-42-7](/img/structure/B2509406.png)

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide hydrochloride" is a synthetic molecule that appears to be related to a class of compounds with potential pharmacological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into related chemical structures and their synthesis, which can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves the use of doubly electrophilic building blocks such as 2-chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide. These building blocks facilitate the formation of ring annulated thiazolo[3,2-a]pyrimidinone products, which are structurally similar to the compound of interest. The synthesis typically results in acceptable product yields and involves the elimination of by-products like aniline or 2-aminobenzothiazole. Analytical and spectral studies, along with single crystal X-ray data, have been used to confirm the structure of these reaction products .

Molecular Structure Analysis

Although the specific molecular structure of "this compound" is not provided in the papers, the related compounds synthesized in the studies involve complex fused ring systems. These systems include thiazolo[3,2-a]pyrimidinones and tetrahydropyridine (THP) derivatives, which are indicative of the compound's potential complexity and the importance of accurate structural characterization, likely involving techniques such as X-ray crystallography .

Chemical Reactions Analysis

The synthesis of related compounds suggests that the compound of interest may be formed through similar reactions involving electrophilic substitution and ring closure. The reactions may involve intermediate formation and subsequent reactions with various reagents to introduce different functional groups, such as the chlorobenzamide moiety. The chemical reactivity of such compounds is likely influenced by the presence of electron-withdrawing or electron-donating substituents on the rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly discussed in the provided papers. However, based on the structural similarities with the compounds studied, it can be inferred that the compound may exhibit solid-state properties and could be characterized by its melting point, solubility, and stability under different conditions. The presence of aromatic systems and heteroatoms within the structure suggests potential interactions with light, which could be studied using UV-Vis spectroscopy. Additionally, the compound's pharmacological potential, as suggested by the related research on THP derivatives with anticancer activities, indicates that it may have specific solubility and permeability characteristics relevant to its bioactivity .

科学的研究の応用

ACAT Inhibitor Development

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide hydrochloride shares structural similarities with compounds studied for their inhibitory effects on acyl-coenzyme A:cholesterol O-acyltransferase (ACAT). A related compound, K-604, was identified as a potent ACAT-1 inhibitor, suggesting potential applications in treating diseases linked to ACAT-1 overexpression (Shibuya et al., 2018).

Anticonvulsant Activity

Research on tetrahydrothieno[3,2-c]pyridine derivatives, structurally related to the compound , demonstrated significant anticonvulsant activity against N-methyl-D-aspartate (NMDA)-induced seizures in mice. This suggests the potential of similar compounds in the treatment of seizure disorders (Ohkubo et al., 1996).

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition

A related compound, N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, exhibited inhibitory effects on PI3Kα and mTOR, crucial in regulating cell growth and metabolism. This points to potential applications in targeting cancer and other diseases associated with these pathways (Stec et al., 2011).

Serotonin-3 (5-HT3) Receptor Antagonism

Compounds structurally related to this compound have been studied for their 5-HT3 receptor antagonistic activity, indicating possible roles in treating conditions associated with serotonin regulation (Harada et al., 1995).

作用機序

Target of Action

The primary target of this compound is related to the treatment of tuberculosis . The compound has been found to have potent inhibitory effects against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis .

Biochemical Pathways

The compound affects the biochemical pathways associated with the growth and replication of Mycobacterium tuberculosis. By inhibiting these pathways, the compound prevents the bacteria from proliferating, thereby helping to control the spread of the infection .

Result of Action

The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth. This leads to a decrease in the severity of the infection and helps the body’s immune system to control and eliminate the bacteria .

特性

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-chlorobenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3OS2.ClH/c1-26-11-10-15-18(12-26)29-22(25-20(27)13-6-8-14(23)9-7-13)19(15)21-24-16-4-2-3-5-17(16)28-21;/h2-9H,10-12H2,1H3,(H,25,27);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQKOEMVMBEHHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Cl2N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

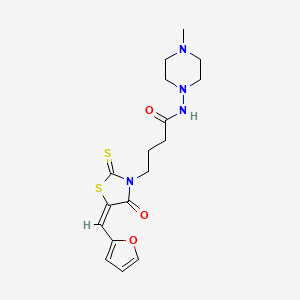

![4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide](/img/structure/B2509323.png)

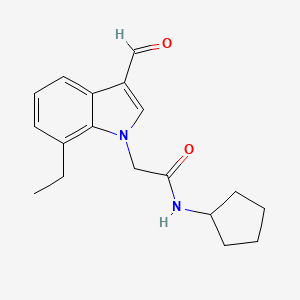

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2509328.png)

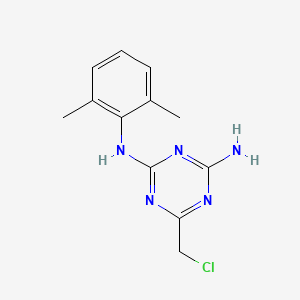

![4-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride](/img/structure/B2509329.png)

![N-[2-(1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2509337.png)

![Ethyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B2509338.png)

![N-(tert-butyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2509342.png)

![4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2509344.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,4-dichlorobenzamide](/img/structure/B2509345.png)